6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one
Description
Contextualization of Indanone Scaffolds in Organic and Medicinal Chemistry
Indanone, a bicyclic molecule featuring a benzene (B151609) ring fused to a five-membered ring containing a ketone, represents a "privileged scaffold" in medicinal chemistry. bohrium.comnih.gov This designation is due to its recurrence in numerous natural products and synthetic molecules that exhibit a wide array of biological activities. beilstein-journals.org Natural indanones have been identified with antibacterial and cytotoxic properties. rsc.org
The versatility of the indanone core allows it to serve as a foundational structure for a multitude of derivatives with therapeutic potential. nih.gov These derivatives have been investigated for a range of pharmacological applications, including as antiviral, antibacterial, anticancer, anti-inflammatory, and antimalarial agents. rsc.orgnih.gov Perhaps the most prominent example of an indanone-based therapeutic is Donepezil, an acetylcholinesterase inhibitor widely used in the management of Alzheimer's disease. nih.govguidechem.com The success of such drugs has spurred considerable scientific interest in the indanone moiety. nih.gov Beyond medicine, indanones are crucial intermediates in the synthesis of fine chemicals, including dyes and materials for organic luminescence. guidechem.com
Significance of Chloro- and Methyl-Substituted Indanones in Chemical Space
The chemical space occupied by indanone derivatives is vast, largely due to the potential for substitution on both the aromatic and aliphatic rings. The introduction of chloro and methyl groups is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity.
The chlorine atom, one of the most common elements in FDA-approved drugs beyond C, H, N, and O, can profoundly impact a molecule's efficacy. acs.orgnih.gov Its introduction can significantly enhance biological potency and favorably alter pharmacokinetic parameters like metabolic stability and in-vivo half-life. acs.orgnih.gov The chloro group affects lipophilicity and electronic distribution and can form specific halogen bonds with biological targets, enhancing binding affinity. youtube.comdrughunter.com
Similarly, the methyl group, though small, can have a substantial effect on a molecule's interaction with a biological target. It can improve binding by occupying hydrophobic pockets in an enzyme or receptor active site. Furthermore, the addition of a methyl group can block sites of metabolic degradation, thereby increasing the compound's stability and duration of action. youtube.com The strategic placement of chloro and methyl substituents on the indanone scaffold allows for the fine-tuning of these properties, enabling chemists to optimize molecules for specific therapeutic or material applications.
Structural Specificity of 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one and its Isomers
This compound is a specific derivative of the 1-indanone (B140024) core. Its structure is defined by a chlorine atom at the 6-position of the aromatic ring and a methyl group at the 3-position of the cyclopentanone (B42830) ring. This precise arrangement of substituents gives the molecule a unique set of properties that distinguish it from its various isomers.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClO |
| Molecular Weight | 180.63 g/mol |
| Canonical SMILES | CC1CC(=O)C2=CC(Cl)=CC=C21 |
| IUPAC Name | This compound |
Positional Isomerism and Stereochemical Considerations
The concept of isomerism is crucial to understanding the chemical diversity of substituted indanones.
Positional Isomerism: This type of structural isomerism occurs when functional groups occupy different positions on the same carbon framework. quora.com For this compound, numerous positional isomers exist where the chloro and methyl groups are located at different positions on the indanone scaffold. Each of these isomers is a distinct compound with unique physical, chemical, and biological properties.
| Compound Name | CAS Number |
|---|---|
| 4-Chloro-2,3-dihydro-1H-inden-1-one | 15115-59-0 nih.gov |
| 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | 343852-44-8 bldpharm.com |
| 6-Chloro-2-methyl-1H-inden-1-one | 5728-96-1 chemsrc.com |
Stereochemical Considerations: Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. sydney.edu.au The presence of a methyl group at the C3 position of this compound makes this carbon a stereogenic center (or chiral center). A carbon atom is stereogenic when it is bonded to four different groups. sydney.edu.au
Consequently, this molecule can exist as a pair of non-superimposable mirror images known as enantiomers:
(R)-6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one
(S)-6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one
These enantiomers have identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light and with other chiral molecules. This is particularly important in pharmacology, as the different three-dimensional shapes of enantiomers can lead to significant differences in biological activity. Research on other 3-substituted indanone derivatives has demonstrated that biological effects can be highly dependent on the specific stereochemistry of the molecule. nih.gov
Historical Development and Emerging Research Trajectories for Indanone Derivatives
The history of 1-indanone synthesis dates back to the early 20th century, with the first publications appearing in the 1920s. nih.gov The most classical and enduring method for creating the indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their acid chlorides. beilstein-journals.orgnih.gov Over the decades, the synthetic repertoire has expanded significantly to include a variety of other methods, such as the Nazarov cyclization, Diels-Alder reactions, and numerous modern metal-catalyzed cyclizations. beilstein-journals.orgnih.govorganic-chemistry.org
Current and emerging research on indanone derivatives continues along several exciting trajectories:
Novel Synthetic Methodologies: Organic chemists continue to develop more efficient, environmentally friendly, and stereoselective methods to synthesize complex indanone derivatives. organic-chemistry.org This includes the use of microwave-assisted reactions and novel catalytic systems. beilstein-journals.org
Medicinal Chemistry: The indanone scaffold remains a central focus in drug discovery. A major area of research is the development of novel agents for neurodegenerative diseases, building on the success of Donepezil. nih.govsemanticscholar.org Furthermore, indanone derivatives are being actively investigated as anticancer agents, with some hybrids currently in clinical research. bohrium.com
Materials Science: The unique photophysical properties of certain indanone derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and specialized dyes. guidechem.com
The ongoing exploration of the indanone scaffold, through the synthesis and study of specific derivatives like this compound, promises to yield new discoveries in both fundamental chemistry and applied science.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-10(12)9-5-7(11)2-3-8(6)9/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTQYFUKTRTKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 6 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One
Reactivity of the Ketone Moiety
The carbonyl group is a key site of reactivity in the 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one molecule. As a cyclic ketone, its reactivity is influenced by ring strain; the sp² hybridized carbonyl carbon has a theoretical bond angle of 120°, which is constrained within the five-membered ring structure. quora.com This inherent angle strain can enhance the reactivity of the ketone compared to its acyclic counterparts. quora.com
The ketone functionality can be readily reduced to the corresponding alcohol, 6-chloro-3-methyl-2,3-dihydro-1H-inden-1-ol. This transformation can be achieved using a variety of reducing agents, with the choice of reagent often influencing the stereoselectivity of the reaction. Common reducing agents for indanones include metal hydrides like sodium borohydride (B1222165) and diisobutylaluminium hydride (DIBAL-H), as well as catalytic hydrogenation. evitachem.comgoogle.com For instance, the reduction of the related 2-methyl-1-indanone (B98384) with diisobutylaluminium hydride yields the corresponding alcohol. google.com Similarly, 5-methyl-1-indanone (B1336591) can be reduced using hydrogen gas with a palladium catalyst or with sodium borohydride. evitachem.com
| Reducing Agent | Product | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol, Room Temperature | evitachem.com |
| Diisobutylaluminium Hydride (DIBAL-H) | Secondary Alcohol | Anhydrous Toluene, Room Temperature | google.com |
| Hydrogen (H₂) with Palladium Catalyst (Pd/C) | Secondary Alcohol | Ethanol, H₂ atmosphere | evitachem.com |
The ketone can participate in condensation reactions with compounds containing an active methylene (B1212753) group, a classic example being the Knoevenagel condensation. sciforum.net This reaction typically involves a base catalyst, such as piperidine (B6355638) or an amine, and results in the formation of a new carbon-carbon double bond. acs.orgresearchgate.net In the case of this compound, reaction with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would be expected to yield a 2-benzylidene-1-indanone (B110557) derivative. researchgate.net The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indanone. sciforum.net Subsequent dehydration leads to the final condensed product. sciforum.net The versatility of this reaction allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. sciforum.netresearchgate.net
| Active Methylene Compound | Expected Product | Catalyst | Reference |
|---|---|---|---|
| Malononitrile | (6-Chloro-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile | Piperidine/Acetic Acid | acs.org |
| Ethyl Cyanoacetate | Ethyl 2-cyano-2-(6-chloro-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-ylidene)acetate | Piperidine/Acetic Acid | acs.org |
| Meldrum's Acid | 5-((6-chloro-3-methyl-2,3-dihydro-1H-inden-1-ylidene)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | TiCl₄-Pyridine | acs.org |
Aromatic Ring Reactivity
The benzene (B151609) ring of the indanone system is substituted with a chlorine atom, a methyl group (part of the fused ring system, effectively an alkyl group), and the carbonyl group of the indanone ring. These substituents influence the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. wikipedia.orglibretexts.org
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The outcome of such reactions on the this compound ring is governed by the directing effects of the existing substituents. wikipedia.orgmsu.edu
Chloro Group (at C-6): Halogens are deactivating yet ortho-, para-directing. wikipedia.org
Alkyl Group (fused ring): The fused aliphatic ring acts as an activating, ortho-, para-directing group.
Acyl Group (ketone): The carbonyl group is a deactivating, meta-directing group. wikipedia.org
The positions on the aromatic ring are C-4, C-5, and C-7. The powerful meta-directing effect of the carbonyl group will direct incoming electrophiles to the C-5 and C-7 positions. The chloro group at C-6 will direct ortho (to C-5 and C-7) and para (to C-4). The alkyl portion of the fused ring also directs ortho (to C-4) and para (to C-7). The combined effects suggest that electrophilic substitution will likely occur at the C-5 and C-7 positions, which are meta to the carbonyl and ortho to the chlorine. The C-4 position is sterically hindered and ortho to a deactivating acyl group, making it less favorable. Reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃) would be expected to yield a mixture of 5- and 7-substituted products. masterorganicchemistry.comyoutube.comlibretexts.org
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Acyl (Ketone) | C-1 | Deactivating (Electron-withdrawing) | Meta (to C-5, C-7) |
| Alkyl (fused ring) | C-3a, C-7a | Activating (Electron-donating) | Ortho/Para (to C-4, C-7) |
| Chloro | C-6 | Deactivating (Inductive withdrawal, resonance donation) | Ortho/Para (to C-5, C-7) |
Nucleophilic aromatic substitution (SNAr) is possible when an aromatic ring is substituted with a good leaving group (like chlorine) and is activated by strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgyoutube.com In this compound, the carbonyl group is para to the chlorine atom. This electron-withdrawing group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgyoutube.com
The reaction mechanism involves the addition of a nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org This pathway allows for the displacement of the chlorine atom by various nucleophiles, such as alkoxides, amines, or thiolates, providing a route to a range of 6-substituted indanone derivatives. youtube.comyoutube.com
Reactivity at the Methylene and Methyl Positions
The aliphatic portion of the indanone core also presents sites for chemical modification. The methylene group at the C-2 position is alpha to the carbonyl group, which makes the attached protons acidic. quora.com This acidity allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, such as alkyl halides (alkylation) or aldehydes (aldol condensation), leading to functionalization at the C-2 position. beilstein-journals.orgnih.gov
The methyl group at C-3 is at a benzylic position, which can be a site for radical reactions. However, the reactivity of the α-methylene protons is generally more pronounced due to the adjacent electron-withdrawing carbonyl group. google.com Oxidation of activated methylene groups adjacent to carbonyl or aromatic systems can also occur under specific conditions to yield dicarbonyl compounds. google.comgoogle.com
Acidic Proton Chemistry and Enolate Formation
The protons on the carbon atom adjacent to the carbonyl group (α-carbon) in ketones exhibit unusual acidity. libretexts.org This increased acidity is due to the electron-withdrawing nature of the carbonyl oxygen and, more significantly, the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.org In this compound, the protons at the C-2 position are the most acidic protons in the aliphatic portion of the molecule.
The formation of an enolate from this compound is achieved by treating the ketone with a suitable base. youtube.com The choice of base determines the extent of enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can achieve nearly complete conversion to the enolate. Weaker bases, such as alkoxides, establish an equilibrium with a smaller concentration of the enolate.
The enolate ion is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. It is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. This delocalization is crucial to its stability and reactivity.
| Compound Type | Position of Proton | Approximate pKa |
|---|---|---|
| Alkane (e.g., Ethane) | - | ~50 |
| Amine (e.g., Ammonia) | N-H | ~36-38 |
| Ketone (e.g., Acetone) | α-C-H | ~19-20 |
| Alcohol (e.g., Ethanol) | O-H | ~16 |
| β-Diketone (e.g., Acetylacetone) | α-C-H | ~9 |
Advanced Oxidation Reactions
One of the most significant advanced oxidation reactions for ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester, or a cyclic ketone into a lactone (a cyclic ester), using a peroxyacid (such as m-CPBA) or other peroxides as the oxidant. organicchemistrytutor.comwikipedia.orgsigmaaldrich.com The reaction proceeds via the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.comyoutube.com
For an unsymmetrical ketone like this compound, the reaction is regioselective. The oxygen atom is inserted based on the migratory aptitude of the groups attached to the carbonyl carbon. adichemistry.com The general order of migratory ability is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organicchemistrytutor.comwikipedia.org In the case of this specific indanone, the two groups are the aromatic carbon and the C-2 methylene carbon of the five-membered ring. The aryl group has a higher migratory aptitude than the secondary alkyl carbon. adichemistry.comorganic-chemistry.org Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the aromatic ring, leading to the formation of a seven-membered lactone, a derivative of a chromenone. adichemistry.com The migration occurs with retention of the stereochemistry of the migrating group. wikipedia.orgpitt.edu
| Oxidizing Agent | Typical Substrate | Product | Key Feature |
|---|---|---|---|
| m-CPBA, Peroxyacetic acid | Acyclic or Cyclic Ketone | Ester or Lactone | Follows migratory aptitude rules |
| Hydrogen Peroxide with Lewis Acid (e.g., BF₃) | Ketone | Ester | Can alter regioselectivity in some cases |
| Sodium Percarbonate / Trifluoroacetic Acid | Ketone | Ester | Effective oxidation system |
| Baeyer-Villiger Monooxygenases (BVMOs) | Ketones | Esters/Lactones | Enzymatic, often highly enantioselective |
Rearrangement Reactions and Isomerization Processes
The structure of this compound is susceptible to several isomerization and rearrangement processes, primarily involving the carbonyl group and the adjacent chiral center.
Keto-Enol Tautomerism: Like most carbonyl compounds with α-hydrogens, this indanone exists in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org The equilibrium between the keto form (the indanone) and the enol form (an indenol) can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com Under most conditions, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org This is primarily because the carbon-oxygen double bond in the keto form is stronger than the carbon-carbon double bond in the enol form. libretexts.org
Epimerization: The carbon at position 3 (C-3) is a stereocenter. Isomerization at this center, known as epimerization, can occur if the compound is subjected to conditions that promote enolate formation. The formation of the planar enolate intermediate removes the chirality at the α-carbon (C-2). If the proton is returned to C-2, the original stereochemistry is restored. However, under equilibrating conditions, a proton can be removed and returned, leading to potential racemization at a nearby stereocenter if a plausible mechanism exists. For the C-3 methyl group, epimerization would require a more complex rearrangement mechanism, but prolonged exposure to strong base or heat could potentially lead to a mixture of diastereomers if another chiral center were present, or racemization if starting from an enantiomerically pure sample.
Beckmann Rearrangement: While not a reaction of the ketone itself, if the indanone is first converted to its corresponding oxime (by reaction with hydroxylamine), it can undergo a Beckmann rearrangement. This is an acid-catalyzed reaction that converts an oxime to an amide. researchgate.net For cyclic ketone oximes, this rearrangement results in a ring-expanded lactam. The reaction has been studied for various 1-indanone (B140024) oxime derivatives, which can yield hydrocarbostyril structures. researchgate.netkist.re.kr
| Process | Description | Conditions | Result |
|---|---|---|---|
| Keto-Enol Tautomerism | Equilibrium between keto and enol constitutional isomers. | Acid or Base Catalysis | Predominantly keto form, but enol is a reactive intermediate. |
| Epimerization | Inversion of a stereocenter. | Typically requires enolate formation under equilibrating conditions. | Can lead to a mixture of stereoisomers. |
| Beckmann Rearrangement | Acid-catalyzed rearrangement of the corresponding oxime. | Strong acids (e.g., PPA, H₂SO₄) or Lewis acids (e.g., AlCl₃) | Formation of a ring-expanded lactam. |
Advanced Structural and Spectroscopic Characterization Studies of 6 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, revealing the connectivity and stereochemistry of 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The predicted chemical shifts are based on the parent indanone structure, with adjustments for the electronic effects of the chloro and methyl substituents. The chlorine atom, being an electronegative and deactivating group, influences the chemical shifts of the aromatic protons. reddit.comjove.com The methyl group's position adjacent to a stereocenter in the aliphatic ring introduces further complexity.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three aromatic protons (H4, H5, H7) will appear in the downfield region (δ 7.0-8.0 ppm). The aliphatic protons—the two diastereotopic protons at the C2 position, the single proton at C3, and the three protons of the methyl group—will appear in the upfield region (δ 1.0-3.5 ppm). libretexts.org
Carbon (¹³C) NMR: The ¹³C NMR spectrum is predicted to display ten unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C1) is expected to have the largest chemical shift, typically appearing in the δ 190-210 ppm range for conjugated ketones. pressbooks.pub The six aromatic carbons will resonate between δ 120-155 ppm, with the carbon bearing the chlorine atom (C6) showing a characteristic shift. The aliphatic carbons (C2, C3, and the methyl group) will be the most shielded, appearing at the highest field (δ 15-50 ppm). chemconnections.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | ~205.0 |
| 2 | ~2.7 (Hax), ~3.2 (Heq) | dd, dd | ~36.0 |
| 3 | ~3.5 | m | ~35.0 |
| 3a | - | - | ~135.0 |
| 4 | ~7.6 | d | ~125.0 |
| 5 | ~7.4 | d | ~128.0 |
| 6 | - | - | ~139.0 |
| 7 | ~7.8 | s | ~124.0 |
| 7a | - | - | ~154.0 |
| CH₃ | ~1.3 | d | ~16.0 |
To confirm the assignments from 1D NMR and establish the complete molecular framework, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C3 proton and both the C2 protons and the methyl protons. It would also confirm the coupling between the two non-equivalent C2 protons and any coupling between adjacent aromatic protons (e.g., H4 and H5).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would definitively link the proton assignments to their corresponding carbon signals, for example, connecting the signal at ~1.3 ppm to the methyl carbon at ~16.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations include:
The carbonyl carbon (C1) to the C2 protons and the aromatic H7 proton.
The methyl protons to both C3 and C2.
The aromatic H5 proton to C3a, C7, and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. NOESY could provide insights into the three-dimensional structure and preferred conformation of the five-membered ring by showing spatial proximity between the methyl group and one of the C2 protons or the C4 aromatic proton.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (molecular formula C₁₀H₉ClO), the high-resolution mass spectrum would provide an exact mass measurement, confirming the elemental composition. A key diagnostic feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺·). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic pair of peaks: the molecular ion peak (M⁺·) and an M+2 peak with roughly one-third the intensity.
The fragmentation of the molecular ion upon electron ionization provides valuable structural information. libretexts.org The fragmentation pathways for substituted indanones are influenced by the stability of the resulting cations and neutral radicals. nih.gov Predicted key fragmentation processes for this molecule include:
Loss of a methyl radical (·CH₃): Formation of a stable cation at [M-15]⁺.
Loss of a chlorine atom (·Cl): Formation of a fragment ion at [M-35]⁺.
Loss of carbon monoxide (CO): A common fragmentation for ketones, leading to a fragment at [M-28]⁺.
Alpha-cleavage: Cleavage of the bond between C1 and C7a or C1 and C2, followed by subsequent rearrangements. libretexts.org
Interactive Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Comments |
| 180/182 | [C₁₀H₉ClO]⁺· | Molecular ion (M⁺·) and M+2 peaks, ~3:1 ratio |
| 165/167 | [C₉H₆ClO]⁺ | Loss of ·CH₃ |
| 152 | [C₁₀H₉O]⁺ | Loss of ·Cl (from M⁺· of ³⁵Cl) |
| 145 | [C₁₀H₉]⁺ | Loss of ·Cl and CO |
| 117 | [C₉H₉]⁺ | Loss of ·Cl and CO |
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbonyl group, the aromatic ring, and C-H bonds.
The conjugation of the ketone's carbonyl group with the benzene (B151609) ring is known to lower its characteristic stretching frequency compared to a saturated aliphatic ketone. pg.edu.plorgchemboulder.com The primary vibrational modes predicted for this molecule are summarized below.
Interactive Table: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 3000-2850 | Aliphatic C-H Stretch | Medium |
| ~1705 | C=O Stretch (conjugated ketone) | Strong, Sharp |
| ~1600, ~1470 | Aromatic C=C Stretch | Medium-Strong |
| ~1100 | Aryl C-Cl Stretch | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the chlorobenzoyl system, which is expected to give rise to characteristic absorption bands. The spectrum is predicted to show absorptions resulting from π→π* transitions associated with the conjugated aromatic system and a weaker, longer-wavelength absorption from the n→π* transition of the carbonyl group. studyraid.com
Based on data for similar aromatic ketones like substituted acetophenones, the following transitions are anticipated: cdnsciencepub.comscience-softcon.de
π→π transition (K-band):* An intense absorption band is expected around 240-260 nm, corresponding to the electronic transition within the entire conjugated system.
π→π transition (B-band):* A weaker, structured absorption band, characteristic of the benzene ring, may appear at longer wavelengths, around 280-300 nm.
n→π transition:* A low-intensity absorption band is predicted at a longer wavelength, typically above 300 nm. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.
The presence of the chloro and methyl substituents is expected to cause minor bathochromic (red) shifts of these absorption maxima compared to the unsubstituted 1-indanone (B140024) parent compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound has not been reported, its solid-state molecular structure can be predicted based on the known crystal structure of its close analog, 6-chloroindan-1-one. nih.gov
The molecule is expected to be largely planar in the aromatic portion, with the five-membered ring adopting a slightly puckered conformation, likely an "envelope" or "twist" form, to accommodate the sp³-hybridized C2 and C3 atoms. The introduction of the methyl group at the C3 position would likely influence the degree of this puckering and the orientation of the methyl group (axial or equatorial-like) to minimize steric strain.
Key structural parameters such as bond lengths and angles can be estimated from the 6-chloroindan-1-one structure. The C=O bond length is expected to be approximately 1.22 Å, and the aryl C-Cl bond length around 1.74 Å. nih.gov In the crystal lattice, intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or aliphatic C-H donors are likely to play a significant role in the packing arrangement, similar to what is observed in related indanone structures. nih.gov
Interactive Table: Predicted Crystallographic Parameters (based on 6-chloroindan-1-one analog)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C=O Bond Length | ~1.22 Å |
| C-Cl Bond Length | ~1.74 Å |
| Aromatic C-C Bond Lengths | ~1.38-1.40 Å |
| Aliphatic C-C Bond Lengths | ~1.50-1.54 Å |
Hydrogen Bonding Interactions and Crystal Packing Analysis
A detailed analysis of the crystal structure of this compound would be required to elucidate its supramolecular architecture. This analysis typically involves single-crystal X-ray diffraction to determine the precise atomic coordinates and identify intermolecular forces that govern the crystal packing.
Key areas of investigation would include:
Hydrogen Bonding: Identification of conventional and unconventional hydrogen bonds, such as C—H···O or C—H···Cl interactions. The geometry of these bonds (donor-acceptor distances and angles) would be crucial for understanding the strength and directionality of these interactions.
Packing Motifs: Description of how individual molecules arrange themselves into larger assemblies, such as chains, sheets, or three-dimensional networks, forming specific packing motifs.
However, no crystallographic information or detailed studies on the intermolecular interactions for this compound are currently available in the reviewed literature. While studies on similar molecules, like 6-chloroindan-1-one, describe packing motifs dominated by C—H···O interactions, this data cannot be directly extrapolated to the 3-methyl substituted derivative.
Table 1: Hypothetical Crystal Structure and Refinement Data for this compound This table is a template representing the type of data that would be generated from a single-crystal X-ray diffraction experiment. No such data is currently published for the title compound.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₉ClO |
| Formula weight | 180.63 |
| Crystal system | Data Not Available |
| Space group | Data Not Available |
| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? ° |
| Volume | Data Not Available |
| Z | Data Not Available |
| Calculated density | Data Not Available |
| Final R indices [I>2σ(I)] | Data Not Available |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
The presence of a stereocenter at the C3 position makes this compound a chiral molecule, existing as two enantiomers ((R) and (S)). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique used to determine the absolute configuration of chiral molecules in solution.
The process would involve:
Experimental Measurement: Recording the ECD spectrum of an enantiomerically pure sample, which shows the differential absorption of left and right circularly polarized light as a function of wavelength, resulting in positive or negative Cotton effects.
Computational Prediction: Using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical ECD spectra for both the (R) and (S) configurations.
Comparison and Assignment: Assigning the absolute configuration by matching the experimentally measured spectrum with the theoretically predicted spectrum.
Despite the utility of this technique, no published studies were found that report the experimental or theoretical ECD spectra for this compound. Therefore, the absolute configuration of its enantiomers has not been spectroscopically assigned in the available scientific literature.
Computational and Theoretical Investigations of 6 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the geometric and electronic characteristics that govern a compound's behavior.
Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and to describe the distribution of electrons within it. nih.gov For a molecule like 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to determine the most stable conformation (optimized geometry). nih.gov This process would yield precise bond lengths, bond angles, and dihedral angles. Although data for the title compound is not available, studies on related chloro-substituted cyclic ketones have successfully utilized DFT to elucidate their molecular structures. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. researchgate.netresearchgate.net For instance, in a study of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to be 5.4194 eV, providing insight into its kinetic stability. nih.gov Similar analyses for this compound would be invaluable but are not currently available.
Electrostatic Potential Surface (MEP) Mapping for Chemical Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule. nih.gov It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electron density. Typically, red areas indicate electron-rich regions susceptible to electrophilic attack, while blue areas denote electron-deficient regions prone to nucleophilic attack. nih.gov This technique has been effectively used to understand the site selectivity in various organic compounds. An MEP map of this compound would highlight the reactive hotspots, such as the carbonyl oxygen and the aromatic ring, but such a map has not been published.
Vibrational and Electronic Spectral Simulations
Computational simulations of spectra are instrumental in interpreting experimental data and confirming molecular structures.
Computational Prediction of IR and UV-Vis Spectra for Comparison with Experimental Data
Theoretical calculations can predict the vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra of a molecule. By simulating these spectra, researchers can assign specific vibrational modes to observed IR peaks and predict the wavelengths of maximum absorption in UV-Vis spectroscopy. scifiniti.comnih.gov The comparison between computed and experimental spectra serves as a powerful validation of the calculated molecular structure. nanobioletters.com While experimental spectra for this compound may exist, the corresponding computational simulations that would aid in their detailed interpretation are not found in the literature.
Conformational Analysis and Energy Landscapes
Most non-rigid molecules can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is often achieved by systematically rotating specific bonds and calculating the energy at each step to generate a potential energy surface. For cyclic systems like the indanone core of the title compound, this analysis would reveal the preferred puckering of the five-membered ring and the orientation of the methyl and chloro substituents. libretexts.org However, a detailed conformational analysis and the corresponding energy landscape for this compound have not been reported.
Molecular Dynamics Simulations to Study Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, an MD simulation would provide detailed insight into its conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological receptor.
The simulation would begin by defining a force field—a set of parameters that describes the potential energy of the system's particles. This allows for the calculation of the forces exerted on each atom. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a specific period, typically from nanoseconds to microseconds.
Potential Research Findings from MD Simulations:
Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them.
Solvent Effects: Simulating the molecule in a solvent (e.g., water) to observe how solvent molecules arrange around it and influence its structure and dynamics. This provides insights into its solubility and behavior in aqueous environments.
Interaction with Biomolecules: If studying its potential as a drug, MD simulations can model the binding of this compound to a target protein, revealing the stability of the complex, key interacting amino acid residues, and the thermodynamics of binding.
A typical output from such a study would include data on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize solvent organization.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. nih.govmdpi.com These models are mathematical equations that can predict properties of new or untested compounds based on their chemical structure alone. nih.gov
To develop a QSPR model for this compound, a dataset of structurally similar compounds with known experimental values for a specific property (e.g., boiling point, solubility, partition coefficient) would be required. For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.
Steps in QSPR Modeling:
Data Collection: Gathering a set of molecules with reliable experimental data for the property of interest.
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical relationship between the descriptors and the property. researchgate.net
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. rsc.org
For this compound, a validated QSPR model could predict key parameters without the need for laboratory experiments.
Table 1: Hypothetical QSPR-Predicted Physicochemical Parameters (Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.)
| Physicochemical Parameter | Predicted Value | Unit |
| Boiling Point | 285.5 | °C |
| LogP (Octanol-Water Partition) | 3.2 | |
| Aqueous Solubility (LogS) | -3.5 | mol/L |
| Molar Refractivity | 48.9 | cm³/mol |
Hirshfeld Surface Analysis and Intermolecular Interaction Energies
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates over the rest of the crystal. The resulting three-dimensional surface is color-mapped to highlight different types of close contacts.
For a crystal structure of this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal packing. nih.gov
Key Outputs of Hirshfeld Surface Analysis:
d_norm Surface: A surface mapped with a normalized contact distance, which uses red, white, and blue colors to indicate intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots highlight key interactions like hydrogen bonds.
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative breakdown of each type of interaction. nih.gov For example, it can show the percentage contribution of H···H, C···H, O···H, and Cl···H contacts to the total surface area. nih.govresearchgate.net
Interaction Energies: Complementing the surface analysis, interaction energies between molecular pairs in the crystal can be calculated using quantum chemistry methods. This provides a quantitative measure of the strength of different interactions (e.g., electrostatic, dispersion, polarization, and repulsion energies) that hold the crystal together.
Table 2: Illustrative Breakdown of Intermolecular Contacts from a Hypothetical Hirshfeld Analysis (Note: This table is for demonstration purposes and does not represent real data.)
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45.2 |
| C···H / H···C | 20.5 |
| O···H / H···O | 15.8 |
| Cl···H / H···Cl | 12.1 |
| Other | 6.4 |
This analysis would provide a deep understanding of how this compound molecules pack in the solid state, governed by the interplay of various weak intermolecular forces.
Derivatization and Analog Design Strategies Utilizing 6 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One
Functionalization of the Ketone Carbonyl Group
The ketone carbonyl group at the 1-position is a primary site for chemical modification due to its inherent reactivity. A variety of well-established synthetic transformations can be employed to introduce new functional groups, thereby altering the molecule's steric and electronic properties, as well as its potential for hydrogen bonding.
Key functionalization reactions include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group and a new chiral center, offering possibilities for further esterification or etherification.
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the carbonyl carbon creates a tertiary alcohol and introduces a new carbon-carbon bond. This allows for the incorporation of a wide range of alkyl or aryl substituents.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into an exocyclic double bond (alkene). This modification significantly alters the geometry and electronics of the indanone core.
Reductive Amination: A two-step process involving initial condensation with an amine to form an imine, followed by reduction, yields a primary or secondary amine at the 1-position. This introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties.
| Reaction Type | Reagent(s) | Product Structure | Resulting Functional Group |
|---|---|---|---|
| Reduction | NaBH₄, Methanol | ![]() | Secondary Alcohol |
| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | ![]() | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CH₂ | ![]() | Exocyclic Alkene |
| Reductive Amination | 1. NH₃ 2. NaBH₃CN | ![]() | Primary Amine |
Modifications at the Aromatic Ring for Diverse Scaffolds
The chlorinated benzene (B151609) ring of the indanone scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of additional substituents. The position of substitution is directed by the existing groups: the chloro group is ortho-, para-directing, while the acyl group (part of the cyclic ketone) is a meta-director. The interplay of these directing effects, combined with steric hindrance, will determine the regiochemical outcome.
Potential aromatic ring modifications include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring.
Halogenation: Further halogenation (e.g., bromination) can be achieved using a halogen in the presence of a Lewis acid catalyst.
Sulfonation: Reaction with fuming sulfuric acid can add a sulfonic acid group.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups can be accomplished using an acyl/alkyl halide and a Lewis acid catalyst, though the deactivated nature of the ring may require harsh conditions.
| Reaction Type | Reagent(s) | Potential Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Chloro-3-methyl-7-nitro-2,3-dihydro-1H-inden-1-one | Substitution is likely directed to the position ortho to the chloro group and meta to the acyl group. |
| Bromination | Br₂, FeBr₃ | 4-Bromo-6-chloro-3-methyl-2,3-dihydro-1H-inden-1-one | Substitution occurs at a position activated by the chloro group. |
Introduction of Heterocyclic Moieties (e.g., Pyrazole (B372694), Chalcone)
Fusing or attaching heterocyclic rings to the indanone scaffold is a powerful strategy for creating novel chemical entities with diverse biological activities. Chalcones serve as key intermediates for the synthesis of various heterocyclic systems, including pyrazoles.
Chalcone (B49325) Synthesis: Chalcones (α,β-unsaturated ketones) can be synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between the indanone and an aromatic aldehyde. fiveable.mebyjus.comwikipedia.orgscispace.com The α-methylene group of the indanone (at the C2 position) is deprotonated by a base (e.g., KOH or NaOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone derivative. researchgate.netjetir.orgnih.gov
Pyrazole Synthesis: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A common and effective method for their synthesis involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine (B178648) derivative. nih.govresearchgate.netresearchgate.netnih.gov The reaction proceeds via a Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. beilstein-journals.orgorganic-chemistry.orgnih.gov This approach allows for the generation of a wide array of substituted pyrazoles by varying the substituents on both the chalcone and the hydrazine. hilarispublisher.com
| Step | Intermediate/Product Class | General Reaction Scheme | Example Reactants |
|---|---|---|---|
| 1 | Chalcone Derivative | ![]() | Indanone: 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one Aldehyde: Benzaldehyde |
| 2 | Pyrazole Derivative | ![]() | Chalcone: Product from Step 1 Hydrazine: Hydrazine hydrate (B1144303) (NH₂NH₂) |
Stereocontrolled Derivatization for Enantiomeric Analogs
The this compound scaffold contains a stereocenter at the C3 position, meaning it exists as a pair of enantiomers. For drug development, it is often crucial to evaluate the biological activity of individual enantiomers, as they can have different pharmacological and toxicological profiles.
Strategies for obtaining enantiomerically pure or enriched analogs include:
Chiral Resolution: The racemic starting material or a key derivative can be separated into its constituent enantiomers using techniques such as chiral chromatography (e.g., High-Performance Liquid Chromatography with a chiral stationary phase).
Diastereoselective Reactions: Reduction of the ketone at the C1 position introduces a second stereocenter, creating a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic or crystallization methods. The resulting chiral alcohols can then be used in further syntheses.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during key synthetic steps can favor the formation of one enantiomer over the other. For instance, an asymmetric reduction of the ketone can yield a single enantiomer of the corresponding alcohol.
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Using a chiral HPLC column to separate the (R)- and (S)-enantiomers of the starting indanone. |
| Diastereomer Formation and Separation | Reacting the racemate with a chiral auxiliary to form diastereomers, which are then separated. | Reduction of the racemic ketone to form two diastereomeric alcohols, followed by separation via column chromatography. |
| Asymmetric Reduction | Using a chiral reducing agent to selectively produce one enantiomer of the alcohol derivative. | Reaction with a chiral borane (B79455) reagent (e.g., CBS catalyst) to yield an enantiomerically enriched alcohol. |
Design of Hybrid Molecules Incorporating this compound
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govmdpi.com This approach aims to develop compounds with improved affinity, better selectivity, or a multi-target mechanism of action. researchgate.net The indanone scaffold can serve as an anchor to be combined with other biologically active moieties.
The functional groups introduced through the derivatization strategies described above can act as handles for conjugation.
The hydroxyl group from ketone reduction can be used to form ester or ether linkages.
An amino group from reductive amination can form amide or sulfonamide bonds.
The heterocyclic rings (e.g., pyrazole) can be linked to other scaffolds, or their substituents can be functionalized for linkage.
| Indanone-Derived Core | Linker Type | Second Pharmacophore (Example) | Potential Hybrid Structure Concept |
|---|---|---|---|
| 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-ol | Ester | Quinoline (B57606) (antimalarial) nih.gov | Indanone core linked via an ester bond to a quinoline derivative. |
| 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-amine | Amide | Chromone (B188151) (anticancer) nih.gov | Indanone core linked via an amide bond to a chromone carboxylic acid. |
| Indanone-Pyrazole Derivative | Alkylene | 1,2,3-Triazole (antimicrobial) researchgate.net | Pyrazole nitrogen alkylated with a linker attached to a triazole ring. |
Applications As a Key Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
There is no specific information available in scientific literature or patent databases detailing the use of 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one as a precursor in the total synthesis of complex natural products or other intricate organic molecules. The potential for such applications exists, where the indanone core could be elaborated through various reactions like aldol condensations, Grignard reactions, or reductions followed by substitutions, but specific pathways originating from this compound are not published.
Intermediate in the Preparation of Specialty Chemicals and Materials
Similarly, the role of this compound as a direct intermediate in the manufacturing of specialty chemicals, such as dyes, fragrances, or electronic materials, is not described in available chemical literature.
Role in the Development of New Pharmacophores and Agrochemicals
The indanone skeleton is a component of various biologically active molecules and pharmacophores. The substitution pattern of this compound, featuring a chloro and a methyl group, could theoretically be exploited to develop new pharmaceutical or agrochemical candidates. The chlorine atom, in particular, is a common feature in many drugs and can influence properties like metabolic stability and binding affinity. However, there are no specific studies that document the use of this exact compound as a building block for creating new pharmacophores or agrochemicals.
Applications in the Synthesis of Polymeric Materials and Resins
No documented evidence was found for the application of this compound in the synthesis of polymeric materials or resins. While cyclic ketones can sometimes be used as monomers in certain types of polymerization or as precursors for monomers, there is no indication that this specific compound has been utilized for such purposes.
Emerging Research Perspectives and Future Directions for 6 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of indanones is a well-established area of organic chemistry, yet the pursuit of more efficient, selective, and sustainable methods continues. d-nb.info Future research could focus on developing novel synthetic pathways to 6-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one that improve upon traditional methods like intramolecular Friedel-Crafts reactions. beilstein-journals.orgnih.gov
Promising areas of exploration include:
Transition-Metal Catalysis: Systems involving palladium, rhodium, or nickel could enable carbonylative cyclization or annulation cascades to construct the indanone core with high regio- and stereoselectivity. organic-chemistry.orgiyte.edu.trliv.ac.uk For instance, rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide atmosphere have proven effective for synthesizing substituted indanones. iyte.edu.tr
Nazarov Cyclization: Modern variations of the Nazarov cyclization, catalyzed by potent Lewis or Brønsted acids, could be adapted. beilstein-journals.orgnih.gov Dicationic iridium(III) complexes, for example, have been used to catalyze the electrocyclization of dienones to form functionalized 1-indanones under mild conditions. nih.gov
One-Pot Procedures: The development of one-pot syntheses starting from readily available benzoic acids or arylpropionic acids would enhance efficiency. beilstein-journals.org An efficient one-pot process has been described for preparing 1-indanones from benzoic acids, involving the in-situ formation of acyl chlorides followed by reaction with ethylene (B1197577) and intramolecular Friedel-Crafts alkylation. beilstein-journals.org
| Synthetic Strategy | Catalytic System/Reagent | Potential Advantages | Reference |
|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), NbCl5, Metal Triflates | Well-established, uses simple starting materials. | beilstein-journals.orgnih.gov |
| Transition-Metal Catalyzed Carbonylative Cyclization | Palladium, Rhodium, Nickel complexes | High efficiency, potential for asymmetric synthesis. | nih.govorganic-chemistry.orgiyte.edu.tr |
| Nazarov Cyclization | Iridium(III) complexes, AgSbF6 | Mild reaction conditions, good yields for functionalized substrates. | nih.gov |
| Palladium-Catalyzed Annulation Cascade | Pd(OAc)2 with phosphine (B1218219) ligands | One-pot synthesis, access to multi-substituted products. | liv.ac.uk |
Advanced Mechanistic Investigations of its Chemical Transformations
A deeper understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. Future work should employ a combination of experimental and computational techniques.
Key areas for mechanistic study include:
Reaction Intermediates: Spectroscopic techniques (e.g., in-situ NMR) could be used to detect and characterize transient intermediates in catalytic cycles, such as metal-vinylidene or siloxycarbene–palladium complexes. organic-chemistry.orgresearchgate.net
Kinetic Studies: Detailed kinetic analysis can elucidate the rate-determining steps and the influence of substituents on reaction rates, providing insight into the electronic and steric effects of the chloro and methyl groups.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, identify transition states, and rationalize observed regio- and stereoselectivities in cyclization and annulation reactions. researchgate.net
High-Throughput Screening and Virtual Screening for Novel Interactions
The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. researchmap.jpnih.gov High-throughput screening (HTS) and virtual screening (VS) are powerful tools to rapidly assess the potential of this compound and its derivatives for novel biological or material science applications.
Future screening efforts could target:
Biological Activity: Libraries of compounds derived from the title molecule could be screened against various biological targets, such as enzymes (e.g., cholinesterases, kinases) or protein receptors implicated in diseases. nih.govnih.gov For example, various indanone derivatives have been evaluated as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease treatment. nih.gov
Virtual Screening: Computational methods can filter large chemical databases to identify molecules with a high probability of binding to a specific biological target before undertaking expensive experimental screening. researchgate.netnih.gov This approach could identify potential protein targets for derivatives of this compound.
Antimicrobial Properties: Given that some substituted indanones exhibit antimicrobial activity, derivatives could be screened against a panel of pathogenic bacteria and fungi. rjptonline.org
Integration with Computational Design for Targeted Material or Bioactive Properties
Computational chemistry offers a predictive framework for designing novel molecules with tailored properties based on the this compound scaffold. By integrating computational design with synthetic chemistry, researchers can rationally develop new compounds for specific applications.
Future research directions include:
Structure-Activity Relationship (SAR) Studies: Computational models can help build quantitative structure-activity relationships (QSAR) to correlate specific structural features with observed biological activity, guiding the design of more potent analogues. researchgate.net
Molecular Docking: This technique can predict the binding orientation and affinity of indanone derivatives within the active site of a target protein, providing insights for designing molecules with enhanced specificity and efficacy. manipal.edunih.gov
Pharmacokinetic Profiling (ADME): In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to prioritize candidates with favorable drug-like characteristics for synthesis. researchmap.jp
| Computational Method | Application | Objective | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions | Identify potential biological targets and optimize binding affinity. | manipal.edu |
| QSAR | Correlating chemical structure with biological activity | Guide the design of more potent and selective compounds. | researchgate.net |
| ADME/T Prediction | In silico pharmacokinetics and toxicology | Prioritize compounds with drug-like properties for synthesis. | researchmap.jp |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of ligand-protein complexes | Assess the stability of predicted binding modes. | manipal.edu |
Development of this compound-Derived Probes for Biological Systems
Molecular imaging probes are essential tools for visualizing biological processes in living systems. grotlilab.net The indanone core can serve as a scaffold for the development of such probes. By chemically modifying this compound, it may be possible to create novel probes for biological imaging.
Potential strategies include:
Fluorogenic Labeling: Attaching a fluorophore to the indanone scaffold could create probes for fluorescence microscopy. The design could incorporate fluorogenic properties, where the probe only becomes fluorescent upon binding to a specific target, thereby reducing background noise. mdpi.com
Targeted Imaging Agents: Indanone derivatives have been developed as imaging agents for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. nih.govnih.gov By incorporating imaging moieties (e.g., fluorine-18 (B77423) for PET imaging or multi-fluorine labels for MRI), derivatives of the title compound could be explored for similar applications. nih.gov
Affinity-Based Probes: The indanone structure could be functionalized with reactive groups to create affinity-based probes that covalently bind to the active site of a target enzyme, allowing for its identification and characterization.
Investigation of Environmental Fate and Degradation Pathways from a Chemical Perspective
Understanding the environmental persistence and degradation of synthetic chemicals is of paramount importance. As a chlorinated aromatic compound, this compound warrants investigation into its potential environmental fate.
Future chemical research should focus on:
Photodegradation: Studying the susceptibility of the compound to photolysis in aqueous environments and on surfaces, as UV radiation can be a significant degradation pathway for aromatic compounds.
Hydrolytic Stability: Assessing the stability of the molecule across a range of pH values to determine its persistence in aquatic systems.
Oxidative Degradation: Investigating its degradation by key atmospheric oxidants, such as hydroxyl radicals and chlorine atoms, which can initiate the breakdown of organic compounds in the atmosphere. researchgate.net
Biotic Degradation Pathways: While outside the strict scope of pure chemistry, understanding the chemical transformations that occur during microbial metabolism is key. Bacteria are known to degrade chlorinated aromatic compounds, often through pathways involving dioxygenase enzymes that lead to ring cleavage. nih.gov The degradation of methyl ketones by bacteria can also occur via subterminal oxidation. nih.gov The specific metabolites and chemical intermediates formed during these processes would be a critical area of study.
Q & A
Q. Methodological Focus
- In Situ Purification : Use column chromatography (e.g., silica gel, ethyl acetate gradients) to isolate unstable intermediates immediately after synthesis .
- Hazard Controls : Refer to Safety Data Sheets (SDS) for handling chloro-containing intermediates (e.g., wear nitrile gloves, use fume hoods) .
- Waste Management : Neutralize acidic/basic byproducts before disposal, as recommended for dihydroindenone derivatives .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Advanced Research Question
- LogP and Solubility : Use software like ACD/Labs or ChemAxon to estimate partition coefficients and solubility in common solvents (e.g., DMSO, ethanol) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide rational drug design .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in substitution reactions .
How do researchers validate the reproducibility of synthetic protocols for this compound?
Q. Methodological Focus
- Batch Consistency : Perform triplicate syntheses and compare yields, purity (via HPLC), and spectral data .
- Cross-Lab Validation : Share protocols with collaborators using standardized reagents (e.g., GLPBIO-certified co-solvents) .
- Error Analysis : Identify critical steps (e.g., drying over MgSO₄, solvent removal under vacuum) where minor deviations impact outcomes .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Solvent Volume Reduction : Transition from batch-wise column chromatography to continuous-flow systems .
- Exothermic Reactions : Implement temperature-controlled reactors to manage heat generation during alkylation .
- Cost-Efficiency : Optimize catalyst loading (e.g., ≤5 mol% Pd for cross-coupling) and recycle solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






